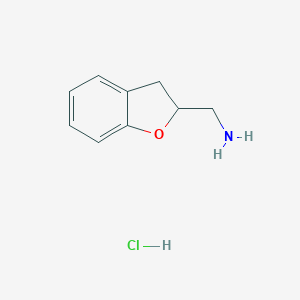

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQHTBMTNLHCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941975 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19997-54-7 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: Physicochemical Properties, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride is a molecule of significant interest within the field of medicinal chemistry, belonging to a class of compounds recognized for their diverse pharmacological activities. The 2,3-dihydrobenzofuran scaffold is considered a "privileged structure," frequently found in both natural products and synthetic bioactive molecules.[1] This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its physicochemical characteristics, synthesis, and a detailed exploration of its potential biological activities, metabolism, and toxicological profile based on current scientific literature and data from analogous compounds.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is a heterocyclic motif that has garnered considerable attention in drug discovery due to its presence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of ligands targeting various biological receptors and enzymes. Derivatives of this core have been investigated for a range of therapeutic applications, including their potential as anti-inflammatory agents, highlighting the versatility of this chemical framework.[2] This guide focuses specifically on the primary amine derivative, (2,3-Dihydrobenzofuran-2-yl)methanamine, in its hydrochloride salt form, to provide a detailed resource for researchers and developers in the pharmaceutical sciences.

Physicochemical and Basic Properties

The hydrochloride salt of (2,3-Dihydrobenzofuran-2-yl)methanamine is typically a white solid.[3] Understanding the fundamental physicochemical properties of a drug candidate is paramount for its development, influencing aspects from formulation to bioavailability.

| Property | Value | Source |

| CAS Number | 19997-54-7 | [4] |

| Molecular Formula | C₉H₁₂ClNO | PubChem |

| Molecular Weight | 185.65 g/mol | PubChem |

| Melting Point | 258-259 °C | ChemicalBook |

| Form | Solid | [3] |

| pKa (Predicted) | ~9.5-10.0 (amine) | Inferred from similar primary amines |

| Solubility | Soluble in water and polar organic solvents | General knowledge for amine hydrochlorides |

Spectroscopic and Analytical Characterization

A comprehensive analytical package is crucial for the unambiguous identification and quality control of this compound. While a complete dataset for this specific molecule is not publicly available, the expected spectroscopic features can be inferred from the analysis of the 2,3-dihydrobenzofuran core and related amine-containing compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring, the diastereotopic protons of the dihydrofuran ring, and the protons of the aminomethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the dihydrofuran ring, and the methylene carbon of the aminomethyl side chain.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak corresponding to the free base (C₉H₁₁NO) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage in the dihydrofuran ring.

Synthesis and Manufacturing

The synthesis of this compound typically involves the construction of the 2,3-dihydrobenzofuran core followed by the introduction of the aminomethyl group.

General Synthetic Approach

A common strategy for the synthesis of the 2,3-dihydrobenzofuran ring system involves the cyclization of a suitably substituted phenol derivative.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

The following is a plausible, though not definitively published, multi-step synthesis based on established organic chemistry principles.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-2-carbonitrile

-

To a solution of salicylaldehyde in a suitable solvent (e.g., ethanol), add acrylonitrile.

-

Introduce a basic catalyst (e.g., triethylamine) and heat the reaction mixture under reflux.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 2,3-dihydrobenzofuran-2-carbonitrile.

Step 2: Reduction of the Nitrile to the Amine

-

Dissolve 2,3-dihydrobenzofuran-2-carbonitrile in an appropriate solvent (e.g., tetrahydrofuran).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with water and an aqueous base (e.g., NaOH solution).

-

Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain (2,3-Dihydrobenzofuran-2-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude (2,3-Dihydrobenzofuran-2-yl)methanamine in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Biological and Pharmacological Profile

While specific pharmacological data for this compound is limited in publicly accessible literature, the 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds targeting the central nervous system (CNS).

Potential Pharmacological Targets

Based on the structural similarity to known psychoactive compounds and other biologically active 2,3-dihydrobenzofuran derivatives, the following pharmacological targets are of primary interest:

-

Serotonin (5-HT) Receptors: Numerous 2,3-dihydrobenzofuran derivatives have shown affinity for various serotonin receptor subtypes.

-

5-HT₂A Receptors: Analogues of hallucinogenic phenethylamines containing the 2,3-dihydrobenzofuran core have been synthesized and evaluated, suggesting potential interactions with 5-HT₂A receptors.[5]

-

5-HT₁A and 5-HT₂C Receptors: Other derivatives have been investigated for their affinity to 5-HT₁A and 5-HT₂C receptors.

-

-

Monoamine Transporters: The structural resemblance to some monoamine reuptake inhibitors suggests that this compound could potentially interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

-

Dopamine (D) Receptors: Certain benzofuran derivatives have been explored as dopamine receptor antagonists.

Diagram: Potential CNS Signaling Pathways

Caption: Postulated interactions of the compound with key CNS targets.

Structure-Activity Relationships (SAR)

The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the substitution pattern on both the aromatic ring and the dihydrofuran moiety. The primary amine of the title compound is a key feature, as it can form ionic interactions with acidic residues in receptor binding pockets. The stereochemistry at the C2 position of the dihydrofuran ring is also likely to be critical for biological activity, and the racemic mixture may have a different pharmacological profile than the individual enantiomers.

Metabolism and Toxicological Profile

The metabolic fate and toxicological profile of this compound have not been extensively studied. However, predictions can be made based on the metabolism of related benzofuran compounds and general principles of drug metabolism.

Predicted Metabolic Pathways

The metabolism of (2,3-Dihydrobenzofuran-2-yl)methanamine is likely to proceed through several key pathways:

-

Phase I Metabolism:

-

N-Deamination: The primary amine could be a substrate for monoamine oxidase (MAO), leading to the corresponding aldehyde, which would then be further oxidized to a carboxylic acid or reduced to an alcohol.

-

Hydroxylation: The aromatic ring and the dihydrofuran ring are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. Studies on other benzofuran derivatives have implicated CYP1A2, CYP2D6, and CYP3A4 in their metabolism.[6]

-

Ring Opening: Oxidative cleavage of the dihydrofuran ring is another potential metabolic pathway.[7]

-

-

Phase II Metabolism: The hydroxylated metabolites and the primary amine itself could undergo conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.

Diagram: Predicted Metabolic Pathways

Caption: Plausible metabolic transformations of the parent compound.

Toxicological Considerations

A Material Safety Data Sheet (MSDS) for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride indicates that it is irritating to the eyes, respiratory system, and skin.[8] It may be harmful if swallowed or inhaled.[8]

-

Genotoxicity: Some benzofuran derivatives have been shown to exhibit genotoxic effects in in vitro assays.[9] Therefore, a thorough evaluation of the genotoxic potential of this compound would be necessary for any drug development program.

-

Acute Toxicity: The acute toxicity of this specific compound is not well-documented. However, studies on other psychoactive benzofuran derivatives have reported adverse effects consistent with sympathomimetic and serotonergic overstimulation.

-

Safety Pharmacology: Given the potential for CNS activity, a safety pharmacology assessment would be crucial to evaluate potential effects on the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

This compound is a compound with a structural framework that suggests a high potential for biological activity, particularly within the central nervous system. The available data on related compounds point towards possible interactions with serotonin and dopamine receptors, as well as monoamine transporters. However, there is a clear need for further research to elucidate the specific pharmacological, metabolic, and toxicological profile of this molecule.

Future research efforts should focus on:

-

Detailed Physicochemical Characterization: Experimental determination of pKa, solubility in various pharmaceutically relevant solvents, and solid-state characterization.

-

Enantioselective Synthesis and Evaluation: Separation of the enantiomers and individual assessment of their biological activities.

-

Comprehensive Pharmacological Profiling: In vitro receptor binding and functional assays across a wide range of CNS targets, followed by in vivo studies to determine its behavioral effects.

-

Metabolism and Pharmacokinetic Studies: In vitro and in vivo studies to identify the major metabolites and determine the pharmacokinetic parameters.

-

Toxicological Evaluation: A full battery of in vitro and in vivo toxicology studies to assess its safety profile.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential development as a novel therapeutic agent.

References

- Material Safety Data Sheet for 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Cole-Parmer.

- Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line.

- Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.

- In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. MDPI.

- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. Sigma-Aldrich.

- 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride. PubChem.

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.

- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.

- 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 2,3-Dihydro-1-benzofuran-2-ylmethanamine hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Dihydrobenzofurans

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Architecture of Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif featuring a benzene ring fused to a dihydrofuran ring, stands as a "privileged structure" in the realm of medicinal chemistry and materials science.[1] Its rigid, yet three-dimensional, conformation provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. This inherent structural elegance has made dihydrobenzofuran derivatives ubiquitous in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][5] This guide provides an in-depth exploration of the historical discovery, the evolution of synthetic methodologies, and the analytical characterization of this remarkable class of compounds, offering field-proven insights for professionals engaged in their study and application.

Part 1: A Historical Odyssey: From Coumarin to Coumaran

The story of the dihydrobenzofuran core is intrinsically linked to its aromatic relative, coumarin (2H-chromen-2-one). The pleasant, sweet scent of new-mown hay, characteristic of coumarin, led to its first isolation from tonka beans in 1820 by A. Vogel.[6] The first successful synthesis of coumarin was achieved in 1868 by Sir William Henry Perkin, through the reaction that now bears his name.[7] This landmark synthesis involved the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate.[8][9]

Another cornerstone in coumarin chemistry is the Pechmann condensation, discovered by Hans von Pechmann in 1883, which involves the reaction of a phenol with a β-keto ester under acidic conditions.[6][10] These classical reactions laid the groundwork for heterocyclic chemistry and provided the intellectual springboard for the synthesis of related structures.

The direct lineage to 2,3-dihydrobenzofuran, historically known as coumaran , is less concentrated around a single "discovery" moment but rather an evolution of synthetic transformations. Early approaches focused on the modification of related structures. For instance, the reduction of o-hydroxycinnamic acid, a key intermediate in some coumarin syntheses, could yield precursors to the dihydrobenzofuran ring system.[11][12] The catalytic hydrogenation of the furan ring in benzofurans also emerged as a direct, albeit later, route to the saturated heterocyclic core.[13][14][15] The development of methods to construct the dihydrobenzofuran ring from acyclic precursors, particularly through the cyclization of ortho-substituted phenols, marked a significant advancement in the field, moving from modification to de novo synthesis.

Part 2: Foundational Synthetic Strategies: Building the Core

The construction of the 2,3-dihydrobenzofuran skeleton can be approached through the formation of several key bonds. This section details the classical and most fundamental strategies that have become workhorses in organic synthesis.

The Claisen Rearrangement and Intramolecular Cyclization of ortho-Allylphenols

One of the most powerful and widely employed strategies for the synthesis of 2,3-dihydrobenzofurans relies on a two-step sequence: the formation of an allyl phenyl ether followed by a Claisen rearrangement to generate an ortho-allylphenol, which then undergoes intramolecular cyclization.

The Causality Behind the Experimental Choices: The Claisen rearrangement, a[10][10]-sigmatropic rearrangement discovered by Rainer Ludwig Claisen in 1912, is a thermally-driven, concerted pericyclic reaction.[14][16][17] Heating an allyl phenyl ether to approximately 200°C reliably triggers the rearrangement to the thermodynamically more stable ortho-allylphenol. This predictability and high efficiency make it an ideal method for installing the necessary ortho-allyl group. The subsequent intramolecular cyclization of the ortho-allylphenol to form the dihydrofuran ring can be promoted by various reagents, often under acidic or electrophilic conditions, which activate the alkene for nucleophilic attack by the phenolic oxygen.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

Step 1: Synthesis of Allyl Phenyl Ether

-

To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting phenol is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield allyl phenyl ether.

Step 2: Claisen Rearrangement to ortho-Allylphenol

-

Place the purified allyl phenyl ether in a flask equipped with a reflux condenser.

-

Heat the ether under a nitrogen atmosphere to 200°C. The rearrangement is typically complete within a few hours.

-

Monitor the reaction by ¹H NMR, observing the disappearance of the ether signals and the appearance of signals corresponding to the ortho-allylphenol and a new phenolic -OH proton.

-

Cool the reaction mixture and purify the resulting ortho-allylphenol by vacuum distillation.

Step 3: Intramolecular Cyclization to 2-Methyl-2,3-dihydrobenzofuran

-

Dissolve the ortho-allylphenol (1.0 eq) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).

-

Heat the mixture to reflux, with azeotropic removal of water if necessary.

-

Monitor the reaction by TLC for the consumption of the ortho-allylphenol.

-

Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-2,3-dihydrobenzofuran.

Caption: Workflow for dihydrobenzofuran synthesis via Claisen rearrangement.

Catalytic Hydrogenation of Benzofurans

A more direct, though often less versatile in terms of substitution patterns, is the selective hydrogenation of the furan ring of a pre-formed benzofuran.

The Causality Behind the Experimental Choices: The challenge in this approach lies in selectively reducing the electron-rich furan ring while leaving the benzene ring intact. This requires careful selection of the catalyst and reaction conditions. Noble metal catalysts such as ruthenium, rhodium, and palladium, often supported on carbon, are commonly employed.[14][18][19] The choice of catalyst, solvent, and hydrogen pressure can be fine-tuned to achieve high selectivity for the 2,3-dihydrobenzofuran product. Recent advances have shown that ruthenium nanoparticles immobilized on Lewis-acid-functionalized supports can be particularly effective for this selective transformation.[13]

Experimental Protocol: General Procedure for Selective Hydrogenation of Benzofuran

-

In a high-pressure autoclave, place a solution of the substituted benzofuran in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add the hydrogenation catalyst (e.g., 5% Ru/C, 5 mol%).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-80°C) for the required time (typically several hours to a day).

-

Monitor the reaction progress by GC-MS or TLC.

-

After completion, carefully vent the hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydrobenzofuran.

-

Purify by column chromatography or distillation as needed.

Part 3: Modern Synthetic Methodologies: The Rise of Catalysis

The last few decades have witnessed a revolution in the synthesis of dihydrobenzofurans, driven by the development of powerful transition-metal-catalyzed reactions. These methods offer milder reaction conditions, greater functional group tolerance, and access to complex and stereochemically defined structures.

A plethora of transition-metal-catalyzed approaches have been developed, including those utilizing palladium, rhodium, gold, copper, and nickel.[20] These reactions often involve intramolecular processes such as Heck reactions, C-H activation/functionalization, and carboalkoxylation, providing elegant and efficient pathways to the dihydrobenzofuran core.[20]

For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes provides a redox-neutral and highly chemoselective route to substituted dihydrobenzofurans.[20]

Caption: Modern catalytic approaches to dihydrobenzofuran synthesis.

Part 4: Spectroscopic and Analytical Characterization

Unambiguous characterization of synthesized dihydrobenzofuran derivatives is critical. The following provides a guide to the key spectroscopic features.

| Technique | Characteristic Features for 2,3-Dihydrobenzofuran |

| ¹H NMR | Aromatic Protons: Complex multiplets typically in the range of δ 6.7-7.2 ppm. Methylene Protons (C3-H₂): A multiplet (often a complex AB system) around δ 3.2 ppm. Methine Proton (C2-H): A multiplet around δ 4.6 ppm. The coupling constants between H-2 and H-3 are crucial for determining the cis/trans stereochemistry of substituents.[21] |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-160 ppm. Methylene Carbon (C3): A signal around δ 30 ppm. Methine Carbon (C2): A signal around δ 75 ppm.[16] |

| Infrared (IR) | Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C-O-C Stretch (Ether): A strong, characteristic band in the region of 1220-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).[17][22][23] Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent molecular ion peak is usually observed. Fragmentation: A characteristic fragmentation is the retro-Diels-Alder (RDA) type cleavage of the dihydrofuran ring, leading to the loss of an alkene moiety and the formation of a stable radical cation of the corresponding phenol. Other fragmentations can include the loss of substituents.[6][10][24] |

Part 5: Biological Significance and Applications in Drug Discovery

The 2,3-dihydrobenzofuran scaffold is a prolific source of biologically active molecules, making it a focal point in drug discovery programs.[25][26] Its derivatives have demonstrated a remarkable range of pharmacological activities.

| Biological Activity | Example Derivative Class / Compound | Therapeutic Potential | Reference |

| Anti-inflammatory | Fluorinated Dihydrobenzofurans | Inhibition of inflammatory mediators like COX-2, IL-6, and PGE2. | [4][5][27] |

| Anticancer | Various substituted dihydrobenzofurans | Cytotoxicity against cancer cell lines such as HCT116 (colorectal) and MCF-7 (breast). | [7][28] |

| mPGES-1 Inhibition | Custom-designed dihydrobenzofuran libraries | Development of novel anti-inflammatory and anticancer agents. | [1] |

| GPR119 Agonists | Piperidine-substituted dihydrobenzofurans | Treatment of type 2 diabetes. | [8] |

The structural rigidity and defined stereochemistry of the dihydrobenzofuran core allow for the design of potent and selective ligands for a variety of biological targets. The ongoing exploration of this "privileged scaffold" continues to yield promising new therapeutic leads.

Conclusion

From its conceptual roots in the chemistry of natural fragrances to its current status as a cornerstone of modern medicinal chemistry, the 2,3-dihydrobenzofuran scaffold has had a rich and evolving history. The synthetic methodologies have progressed from harsh, classical procedures to elegant and highly efficient transition-metal-catalyzed reactions, enabling the construction of ever-more complex and functionally diverse derivatives. As our understanding of its biological interactions deepens, the dihydrobenzofuran core is poised to remain a vital and enduring platform for the discovery of new medicines and advanced materials for years to come.

References

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas-phase fragmentation reactions of protonated be... - BV FAPESP [bv.fapesp.br]

- 10. researchgate.net [researchgate.net]

- 11. US2280918A - Preparation of ortho-hydroxycinnamic acid - Google Patents [patents.google.com]

- 12. o-Coumaric acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 17. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 18. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. uanlch.vscht.cz [uanlch.vscht.cz]

- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 24. chemguide.co.uk [chemguide.co.uk]

- 25. researchgate.net [researchgate.net]

- 26. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This guide provides a comprehensive exploration of the 2,3-dihydrobenzofuran scaffold, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the intrinsic structural and physicochemical properties that make this core attractive for drug design, survey robust synthetic methodologies for its construction and derivatization, and examine its diverse pharmacological landscape. Through a detailed analysis of structure-activity relationships (SAR), this document aims to equip the reader with the foundational knowledge and field-proven insights necessary to effectively leverage the 2,3-dihydrobenzofuran scaffold in the pursuit of novel therapeutics.

Introduction: The Significance of a Privileged Scaffold

In the vast and ever-expanding universe of chemical structures, certain molecular frameworks appear with remarkable frequency in compounds exhibiting potent and specific biological activities. The 2,3-dihydrobenzofuran, a bicyclic system comprising a fused benzene and dihydrofuran ring, stands out as one such entity.[1] Its structural rigidity, coupled with the potential for stereogenic centers at the C2 and C3 positions, provides a three-dimensional architecture that is highly amenable to specific interactions with biological targets.

This scaffold is not merely a synthetic curiosity; it is a recurring theme in nature. Found in a wide array of natural products, from alkaloids to neolignans, the 2,3-dihydrobenzofuran core is associated with an impressive spectrum of biological effects, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[3][4] This natural precedent has inspired medicinal chemists to explore this scaffold extensively, leading to the development of numerous synthetic derivatives with tailored pharmacological profiles.

This guide will navigate the multifaceted world of the 2,3-dihydrobenzofuran scaffold, from its fundamental characteristics to its application in cutting-edge drug discovery programs.

Structural Features and Physicochemical Properties

The 2,3-dihydrobenzofuran core possesses a unique combination of structural and electronic features that contribute to its utility in medicinal chemistry:

-

Conformational Restraint: The fusion of the aromatic and saturated heterocyclic rings imparts a significant degree of rigidity to the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Three-Dimensionality: The non-planar nature of the dihydrofuran ring allows for the precise spatial orientation of substituents at the C2 and C3 positions. The presence of one or two chiral centers at these positions introduces stereochemical complexity that can be exploited for selective receptor engagement.

-

Modulable Electronics: The aromatic ring can be readily substituted with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the molecule's electronic properties. This can influence factors such as metabolic stability, target interaction, and pharmacokinetic profile.

-

Hydrogen Bonding Capacity: The oxygen atom within the dihydrofuran ring can act as a hydrogen bond acceptor, providing a key interaction point with biological macromolecules.

These inherent properties make the 2,3-dihydrobenzofuran scaffold a versatile template for the design of small molecule drugs targeting a wide range of protein families.

Synthetic Strategies: Assembling the Core

The construction of the 2,3-dihydrobenzofuran nucleus has been a subject of intense research, leading to a diverse array of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemical outcome.

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of 2,3-dihydrobenzofurans.

-

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in various cyclization strategies. For instance, the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a highly enantioselective route to chiral 2,3-dihydrobenzofurans.[5]

-

Rhodium-Catalyzed Reactions: Rhodium-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes represents another elegant approach to this scaffold.[5][6] This method offers excellent chemoselectivity and functional group compatibility.[5]

-

Other Transition Metals: Iridium, nickel, and copper have also been successfully utilized in catalytic systems for the synthesis of 2,3-dihydrobenzofuran derivatives, often proceeding through intramolecular C-H bond cycloadditions or reactions of aryl boronic esters.[6]

Metal-Free Synthetic Protocols

In recent years, there has been a growing interest in developing more sustainable, metal-free synthetic methods.

-

Brønsted Acid-Catalyzed Cyclizations: Brønsted acids, such as p-toluenesulfonic acid and trifluoroacetic acid, can effectively catalyze the [3+2] or [4+1] cycloaddition reactions of appropriate precursors to yield 2,3-dihydrobenzofurans.

-

Photocatalytic Reactions: Visible light-promoted reactions offer a green and efficient alternative for the synthesis of these heterocycles.[7] These methods often proceed under mild conditions and tolerate a wide range of functional groups.[7]

-

Base-Induced Cyclizations: Base-mediated strategies, such as the [4+1] cyclization of 2-hydroxylimides with sulfur ylides, provide a direct route to functionalized 2,3-dihydrobenzofurans.

Experimental Protocol: A Representative Palladium-Catalyzed Enantioselective Synthesis

The following protocol is a generalized representation of a palladium-catalyzed enantioselective synthesis of chiral 2,3-dihydrobenzofurans, based on established methodologies.[5]

Step 1: Reaction Setup

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂) and the chiral ligand (e.g., a phosphine-based ligand).

-

Add the appropriate solvent (e.g., anhydrous toluene or dioxane).

-

Stir the mixture at room temperature for the specified pre-catalyst formation time.

Step 2: Addition of Reactants

-

Add the o-halophenol (e.g., o-bromophenol) and the diene substrate to the reaction mixture.

-

Add a suitable base (e.g., a carbonate or phosphate base).

Step 3: Reaction Execution

-

Heat the reaction mixture to the optimized temperature and stir for the required reaction time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.

Diagram: Generalized Synthetic Workflow

Caption: A generalized workflow for the palladium-catalyzed synthesis of 2,3-dihydrobenzofurans.

Pharmacological Activities: A Scaffold of Diverse Therapeutic Potential

The 2,3-dihydrobenzofuran nucleus is a versatile scaffold that has been incorporated into molecules targeting a wide range of diseases.

Anti-Inflammatory and Anticancer Activity

A significant number of 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory and anticancer properties.[4] For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4] In the context of cancer, some derivatives have been found to inhibit the proliferation of cancer cell lines and induce apoptosis.[4][8] The mechanism of action often involves the modulation of key signaling pathways involved in inflammation and cell growth.

Central Nervous System (CNS) Activity

The 2,3-dihydrobenzofuran scaffold is also prevalent in compounds with activity in the central nervous system. Substituted 2,3-dihydrobenzofurans have been developed as potent and selective agonists for cannabinoid receptor 2 (CB2), which is a promising target for the treatment of neuropathic pain.[9] Additionally, certain derivatives have been investigated as serotonin 5-HT₂C receptor agonists for potential application in treating eating disorders.[10]

Other Therapeutic Areas

The therapeutic potential of 2,3-dihydrobenzofuran derivatives extends to various other areas:

-

Metabolic Diseases: Novel 2,3-dihydrobenzofuran-2-carboxylic acids have been identified as highly potent and subtype-selective PPARα agonists, with potential for treating dyslipidemia.[11] Furthermore, derivatives have been developed as potent GPR119 agonists for the potential treatment of type 2 diabetes.[12]

-

Infectious Diseases: Natural product-inspired libraries of 2,3-diaryl-2,3-dihydrobenzofurans have yielded potent inhibitors of the intracellular replication of Chlamydia trachomatis.[13]

Table 1: Selected Pharmacological Activities of 2,3-Dihydrobenzofuran Derivatives

| Therapeutic Area | Target/Mechanism of Action | Example Compound Class | Reference(s) |

| Inflammation | Inhibition of COX-2 and NOS2 | Fluorinated dihydrobenzofurans | [4] |

| Cancer | Inhibition of cell proliferation, apoptosis induction | Halogenated benzofurans, Trimethoxyacetophenone-based benzofurans | [4][8] |

| Neuropathic Pain | Cannabinoid Receptor 2 (CB2) Agonism | 3,3-disubstituted-2,3-dihydro-1-benzofurans | [9] |

| Metabolic Disorders | PPARα Agonism | 2,3-dihydrobenzofuran-2-carboxylic acids | [11] |

| Metabolic Disorders | GPR119 Agonism | Dihydrobenzofuran derivatives | [12] |

| Infectious Diseases | Inhibition of Chlamydia trachomatis replication | 2,3-diaryl-2,3-dihydrobenzofurans | [13] |

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the structure-activity relationships of 2,3-dihydrobenzofuran derivatives is crucial for the rational design of new and improved therapeutic agents.

Substitution on the Aromatic Ring

The nature and position of substituents on the benzene ring significantly influence biological activity. For example, in a series of 2,3-dihydrobenzofuran-2-ones with anti-inflammatory activity, compounds bearing an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be particularly potent inhibitors of prostaglandin synthesis.[14]

Substitution on the Dihydrofuran Ring

Modifications to the dihydrofuran ring, particularly at the C2 and C3 positions, can have a profound impact on potency and selectivity. In the development of CB2 agonists, the stereochemistry at the C3 position was found to be critical, with the S-enantiomer being the active form.[9]

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound.[15][16][17][18] For the 2,3-dihydrobenzofuran scaffold, various bioisosteric modifications can be envisioned. For instance, the oxygen atom of the dihydrofuran ring could potentially be replaced with sulfur (to give a 2,3-dihydrobenzothiophene) or other bioisosteric groups to alter properties like lipophilicity and metabolic stability. Similarly, functional groups appended to the scaffold can be replaced with known bioisosteres to optimize drug-like properties.

Diagram: Key SAR Insights

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural product inspired library synthesis - Identification of 2,3-diarylbenzofuran and 2,3-dihydrobenzofuran based inhibitors of Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

- 16. chem-space.com [chem-space.com]

- 17. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 18. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran ring system represents a "privileged structure" in medicinal chemistry, a core molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This inherent versatility has made it a focal point for the development of novel therapeutic agents across a spectrum of diseases.[1][2] This technical guide delves into the prospective biological activities of a specific derivative, (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride. While direct, extensive research on this particular salt form is nascent, a comprehensive analysis of its core structure and related analogs provides a fertile ground for predicting its therapeutic potential and guiding future research endeavors.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It will explore the plausible biological targets, suggest robust experimental workflows for validation, and provide the scientific rationale underpinning these exploratory pathways. The hydrochloride salt of (2,3-Dihydrobenzofuran-2-yl)methanamine enhances its solubility and stability, making it a more viable candidate for pharmaceutical development and in vivo studies.

Predicted Biological Activities and Mechanistic Insights

The aminomethyl group attached to the chiral center of the 2,3-dihydrobenzofuran scaffold is a critical feature that suggests a high likelihood of interaction with various receptors and enzymes. Based on extensive research into structurally related compounds, we can hypothesize several key biological activities for this compound.

Neuromodulatory Effects: Targeting Serotonin and Dopamine Receptors

Derivatives of 2,3-dihydro-2-aminomethyl-2H-1-benzofuran have been synthesized and evaluated for their binding affinity to a range of serotonin (5-HT) and dopamine (D) receptors.[3] Specifically, certain N-substituted derivatives have shown nanomolar affinity for 5-HT1A receptors with high selectivity over other 5-HT and dopamine receptor subtypes.[3] This suggests that this compound could serve as a foundational structure for developing novel antidepressants, anxiolytics, or antipsychotic agents.

Hypothesized Signaling Pathway Interaction:

Caption: Hypothesized 5-HT1A receptor signaling cascade.

Anti-Inflammatory and Analgesic Properties

The 2,3-dihydrobenzofuran scaffold is present in compounds known to possess potent anti-inflammatory properties.[4] Research has demonstrated that derivatives can inhibit prostaglandin synthesis, a key pathway in inflammation.[4] Furthermore, other analogs have been identified as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating inflammatory and neuropathic pain.[5] This dual potential for anti-inflammatory and analgesic activity makes this compound class highly attractive for further investigation.

Experimental Workflow for Anti-Inflammatory Screening:

Caption: A streamlined workflow for in vitro anti-inflammatory evaluation.

Anticancer Potential: Kinase Inhibition and Beyond

The versatility of the 2,3-dihydrobenzofuran scaffold extends to oncology. Derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Interleukin-1 receptor-associated kinase 4 (IRAK4) for the treatment of diffuse large B-cell lymphoma and Aurora B kinase, which plays a crucial role in mitosis.[6][7] The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[6][7]

| Target Kinase | Associated Cancer Type | Reported Effect of Derivatives | Reference |

| IRAK4 | Diffuse Large B-Cell Lymphoma | Potent inhibition and induction of apoptosis. | [6] |

| Aurora B | Various Cancers | Inhibition of kinase activity, decreased proliferation, and G2/M phase arrest. | [7] |

Potential in Neurodegenerative Disorders

Emerging research has highlighted the potential of 2-arylbenzofuran derivatives as multi-target agents for Alzheimer's disease.[8] These compounds have shown dual inhibitory activity against both cholinesterases and β-secretase (BACE1).[8] Additionally, other derivatives have been developed as ligands for imaging β-amyloid plaques, a hallmark of Alzheimer's disease.[9] This suggests that the (2,3-Dihydrobenzofuran-2-yl)methanamine scaffold could be a valuable starting point for the design of novel diagnostics and therapeutics for neurodegenerative conditions.

Proposed Experimental Protocols

To empirically validate the hypothesized biological activities of this compound (DHBM HCl), a tiered screening approach is recommended.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of DHBM HCl to a panel of CNS receptors, particularly serotonin and dopamine subtypes.

Methodology:

-

Preparation of Membranes: Utilize commercially available cell lines expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, D2). Prepare cell membrane fractions through homogenization and centrifugation.

-

Radioligand Binding Assay:

-

Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Add increasing concentrations of DHBM HCl to compete with the radioligand.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of DHBM HCl.

-

Determine the IC50 value (the concentration of DHBM HCl that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

Objective: To evaluate the ability of DHBM HCl to suppress the production of pro-inflammatory mediators in vitro.

Methodology:

-

Cell Culture: Culture a murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.

-

Cell Treatment:

-

Seed cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of DHBM HCl for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Quantification of Inflammatory Mediators:

-

Collect the cell culture supernatant.

-

Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE2) using commercially available ELISA kits.

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

-

Data Analysis:

-

Normalize cytokine/prostaglandin levels to the vehicle control.

-

Calculate the IC50 value for the inhibition of each mediator.

-

Conclusion and Future Directions

This compound is a compound of significant interest, built upon a scaffold with a proven track record in medicinal chemistry. The available literature on analogous structures strongly suggests a rich potential for biological activity, particularly in the areas of neuromodulation, anti-inflammation, and oncology. The hydrochloride salt form provides a practical starting point for rigorous preclinical evaluation.

Future research should focus on a systematic in vitro screening cascade, as outlined in this guide, to identify and validate the primary biological targets. Promising initial findings should then be followed by more complex cellular assays and subsequent in vivo studies to assess efficacy, pharmacokinetics, and safety. The exploration of this compound and its derivatives could pave the way for the development of next-generation therapeutics for a range of unmet medical needs.

References

- N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evalu

- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry.

- Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry.

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry.

- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.

- In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry.

- Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Scientific Reports.

- Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry.

- PubChem Compound Summary for CID 29905, (2,3-Dihydrobenzofuran-2-yl)methanamine.

- PubChem Compound Summary for CID 24229475, this compound.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

(2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride CAS number 19997-54-7.

An In-depth Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride (CAS: 19997-54-7)

Executive Summary

This compound is a chiral amine featuring the 2,3-dihydrobenzofuran scaffold. This heterocyclic motif is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drugs.[1][2][3][4] Its significance lies in its utility as a versatile building block for constructing more complex molecules with potential therapeutic applications, ranging from anti-inflammatory and anticancer agents to central nervous system agonists.[1][3][4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, state-of-the-art analytical characterization, and applications in modern drug discovery, offering field-proven insights for professionals in the pharmaceutical sciences.

Physicochemical and Structural Properties

This compound is the salt form of a primary amine, which enhances its stability and aqueous solubility, making it amenable for use in biological assays and as a synthetic intermediate. The core structure consists of a benzene ring fused to a dihydrofuran ring, with an aminomethyl substituent at the chiral center (C2).

| Property | Value | Source |

| CAS Number | 19997-54-7 | [6][7] |

| Molecular Formula | C₉H₁₂ClNO | [6][8][9] |

| Molecular Weight | 185.65 g/mol | [6][8] |

| IUPAC Name | (2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride | [10] |

| Appearance | White Solid (Typical) | [11] |

| Synonyms | 2-Aminomethyl-2,3-dihydrobenzofuran HCl, 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine HCl | [7][10] |

| Chirality | Contains one stereocenter at the C2 position, existing as (R) and (S) enantiomers. |

Synthesis and Stereochemical Control

The synthesis of chiral 2,3-dihydrobenzofurans is a well-explored area of organic chemistry, driven by the scaffold's prevalence in bioactive molecules.[12][13] Asymmetric synthesis is crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles.

Retrosynthetic Analysis and Strategy

A common and effective strategy for synthesizing the target molecule involves the stereoselective cyclization of a suitably substituted phenol precursor. The key challenge is the establishment of the C2 stereocenter. This can be achieved through various asymmetric methods, including catalyst-controlled cyclization or the use of chiral starting materials. A plausible retrosynthetic pathway is outlined below.

Caption: Retrosynthetic pathway for the target compound.

Exemplary Synthetic Protocol

The following protocol describes a validated, multi-step synthesis that allows for stereochemical control.[14]

Step 1: Asymmetric Vinylation of Salicylaldehyde

-

To a cooled (-78 °C) solution of salicylaldehyde in an anhydrous solvent (e.g., THF), add a chiral catalyst system (e.g., a chiral amino alcohol with a dialkylzinc reagent).

-

Slowly add vinyl magnesium bromide or a similar vinyl nucleophile.

-

Allow the reaction to proceed to completion, then quench carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry over sodium sulfate, and purify by column chromatography to yield the chiral allylic alcohol.

-

Causality: The use of a chiral catalyst is paramount. It creates a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other, thereby establishing the key stereocenter early in the synthesis.

-

Step 2: Intramolecular O-Alkylation (Cyclization)

-

Convert the alcohol into a species with a good leaving group. For instance, react the chiral alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Treat the resulting tosylate with a base (e.g., sodium hydride) to deprotonate the phenolic hydroxyl group.

-

The resulting phenoxide will undergo an intramolecular Williamson ether synthesis, displacing the tosylate to form the 2,3-dihydrobenzofuran ring stereospecifically.

-

Causality: This SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. This must be accounted for when designing the synthesis to obtain the desired final enantiomer.

-

Step 3: Conversion to the Amine

-

The vinyl group of the cyclized product is first converted to a primary alcohol (e.g., via hydroboration-oxidation).

-

This alcohol is then converted into a leaving group (e.g., mesylate or tosylate).

-

React the intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF to form the azide.

-

Reduce the azide to the primary amine using a standard reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).[14]

-

Self-Validation: Each step can be monitored by TLC for completion, and the structure of each intermediate must be confirmed by ¹H NMR and Mass Spectrometry before proceeding.

-

Step 4: Hydrochloride Salt Formation

-

Dissolve the final purified free-base amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a stoichiometric amount of HCl (as a solution in ether or as a gas) to precipitate the hydrochloride salt.

-

Filter and dry the resulting white solid under vacuum.

Analytical Characterization and Quality Control

Given the chiral nature of (2,3-Dihydrobenzofuran-2-yl)methanamine, robust analytical methods are required to determine not only chemical purity but also enantiomeric excess (ee).

Overview of Analytical Techniques

Chromatographic methods are the gold standard for chiral amine analysis, offering both separation and quantification.[15][16] Spectroscopic methods provide essential structural confirmation.

| Technique | Application | Strengths & Considerations |

| Chiral HPLC | Enantiomeric excess (ee) determination, purity analysis. | High accuracy and resolution. Requires a chiral stationary phase (CSP). Method development can be intensive.[17] |

| Chiral SFC | Enantiomeric excess (ee) determination, preparative separation. | Faster than HPLC, uses "greener" CO₂-based mobile phases. Excellent for primary amines.[18] |

| ¹H & ¹³C NMR | Structural elucidation, chemical purity confirmation. | Provides definitive structural information. Chiral resolving agents can be used for ee determination.[19] |

| Mass Spectrometry (MS) | Molecular weight confirmation, impurity identification. | High sensitivity. Typically coupled with GC or LC for mixture analysis. |

| Circular Dichroism (CD) | Confirmation of absolute configuration. | Provides a spectroscopic fingerprint for each enantiomer but is not quantitative for ee on its own.[17] |

Standard Operating Procedure: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a reliable method for separating the (R) and (S) enantiomers.

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for this class of compounds.

2. Method Parameters:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of a basic additive (e.g., diethylamine, 0.1%) to improve peak shape for the amine.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzofuran chromophore absorbs (e.g., 220 nm or 280 nm).

-

Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

3. Sample Preparation and Analysis:

-

Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject a small volume (e.g., 5-10 µL) onto the column.

-

Record the chromatogram and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

4. System Validation:

-

Specificity: Inject a racemic standard to confirm baseline separation of the two enantiomer peaks.

-

Linearity: Analyze a series of known concentrations to ensure the detector response is linear.

-

Precision: Perform multiple injections of the same sample to check the reproducibility of the retention times and area percentages.

Caption: Workflow for chiral purity analysis by HPLC.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran core is a valuable pharmacophore due to its rigid structure, which can orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1][2][3]

As a Privileged Scaffold

(2,3-Dihydrobenzofuran-2-yl)methanamine serves as an ideal starting point for library synthesis. The primary amine provides a reactive handle for derivatization via amide bond formation, reductive amination, or other N-functionalization reactions. This allows for the rapid exploration of chemical space around the core scaffold to identify potent and selective ligands for various receptors and enzymes.

Caption: Role as a scaffold for generating diverse chemical libraries.

Known and Potential Pharmacological Roles

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated a wide array of biological activities:

-

Anti-Inflammatory and Anticancer Activity: Certain fluorinated and substituted dihydrobenzofurans have shown potent inhibition of inflammatory mediators like COX-2 and nitric oxide, as well as antiproliferative effects in cancer cell lines.[1][2][3]

-

CNS Activity: The structural rigidity of the scaffold is useful for designing ligands for CNS targets. For example, specific derivatives have been synthesized and evaluated as selective serotonin 2C (5-HT₂C) receptor agonists, which are of interest for treating obesity and psychiatric disorders.[5]

-

General Bioactivity: The benzofuran family of compounds, in general, exhibits a broad range of pharmacological properties, including antibacterial, antioxidant, and antiviral activities, making them a continuous source of lead compounds for drug development.[4][20]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

| Hazard Category | GHS Information & Precautions |

| Acute Toxicity | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[21] |

| Skin Irritation | H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[21] |

| Eye Irritation | H319: Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[21] |

| Respiratory Irritation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[21] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[21] |

| Personal Protective Equipment (PPE) | A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory. |

Conclusion

This compound is a high-value chiral building block with significant potential in pharmaceutical research and development. Its "privileged" scaffold, combined with a synthetically tractable primary amine handle, makes it an excellent starting point for the discovery of novel therapeutics. A thorough understanding of its stereocontrolled synthesis and the application of robust chiral analytical methods are critical for unlocking its full potential in creating next-generation medicines targeting a range of diseases.

References

- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. Benchchem.

- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central.

- Ayoub, A. J., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014).

- This compound | C9H12ClNO | CID 24229475. PubChem.

- (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride. J&W Pharmlab.

- 2,3-Dihydro-1-benzofuran-7-ylmethanamine;hydrochloride Safety D

- 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANAMINE HYDROCHLORIDE Chemical Properties. ChemicalBook.

- Data Sheet (C

- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed.

- Gu, G., & Zhao, C. (2024). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry.

- Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal.

- (2,3-Dihydrobenzofuran-2-yl)methanamine. PubChem.

- Asymmetric synthesis of dihydrobenzofuran derivatives. (2006).

- Natural source, bioactivity and synthesis of benzofuran deriv

- Medicinal active applications of Dibenzofuran derivatives. (2024).

- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.

- Chiral analysis. Wikipedia.

- 1-(2,3-dihydro-1-benzofuran-2-yl)methanamine. Santa Cruz Biotechnology.

- Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives.

- Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC.

- This compound. Appchem.

Sources

- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(2,3-DIHYDRO-1-BENZOFURAN-2-YL)METHANAMINE HYDROCHLORIDE CAS#: 19997-54-7 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. appchemical.com [appchemical.com]

- 9. This compound | C9H12ClNO | CID 24229475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (2,3-Dihydrobenzofuran-2-yl)methanamine | C9H11NO | CID 29905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride | 19863-69-5 [sigmaaldrich.com]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chiral analysis - Wikipedia [en.wikipedia.org]

- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. aksci.com [aksci.com]

A Comprehensive Technical Guide to (2,3-Dihydrobenzofuran-2-yl)methanamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of (2,3-Dihydrobenzofuran-2-yl)methanamine hydrochloride, a compound of significant interest to the scientific community. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's systematic nomenclature, physicochemical properties, a validated synthetic pathway, and rigorous analytical characterization methodologies. By integrating field-proven insights with foundational scientific principles, this guide explains not only the procedures but also the underlying causality for experimental choices, ensuring a robust and reproducible understanding of this important chemical entity.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity begins with its formal nomenclature and fundamental properties. This section establishes the systematic name and key physical data for the title compound.

International Union of Pure and Applied Chemistry (IUPAC) Nomenclature

The systematic name for the parent molecule is 2,3-dihydro-1-benzofuran-2-ylmethanamine .[4] The hydrochloride salt is therefore named (2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride . The numbering of the benzofuran ring system assigns the oxygen atom position 1, with the subsequent atoms of the heterocyclic ring numbered 2 and 3. The methanamine substituent is located at the 2-position.

Chemical Structure

Figure 1. 2D Structure of this compound.

Physicochemical Data Summary

The fundamental properties of the compound are crucial for experimental design, including solubility testing, formulation, and dosage calculations. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | PubChem CID: 24229475[5] |

| Molecular Weight | 185.65 g/mol | Matrix Fine Chemicals[6] |

| CAS Number | 19997-54-7 | Santa Cruz Biotechnology[7] |

| Parent Amine Formula | C₉H₁₁NO | PubChem CID: 29905[4] |

| Parent Amine MW | 149.19 g/mol | PubChem CID: 29905[4] |

| Parent Amine CAS | 21214-11-9 | Sigma-Aldrich[8] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water, methanol (predicted) | N/A |

Synthesis and Purification

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-explored area of organic chemistry.[9][10] The following section details a robust and logical synthetic route to obtain high-purity this compound, starting from commercially available materials.

Retrosynthetic Analysis and Strategy

The core directive in designing this synthesis is to build the dihydrobenzofuran ring system first, followed by the introduction and modification of the side chain. Our retrosynthetic approach disconnects the target molecule at the C-N bond of the aminomethyl group, tracing back to a key intermediate, 2-(bromomethyl)-2,3-dihydrobenzofuran. This intermediate can be formed from the corresponding alcohol, which, in turn, is accessible from a common precursor like 2-coumaranone via reduction. The final step is the formation of the hydrochloride salt.

Experimental Protocol: A Three-Step Synthesis

This protocol is designed for self-validation, with clear checkpoints for characterization of intermediates.

Step 1: Synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-Coumaranone (1.0 eq) dissolved in anhydrous methanol (approx. 0.2 M concentration).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.

-